N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine
Description
N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 3-(2-methylimidazol-1-yl)propyl group. Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids and various coenzymes.
Properties
IUPAC Name |
N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7/c1-9-13-4-6-19(9)5-2-3-14-11-10-12(16-7-15-10)18-8-17-11/h4,6-8H,2-3,5H2,1H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNJYJWOHVLCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCNC2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine typically involves the alkylation of a purine derivative with a 3-(2-methylimidazol-1-yl)propyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can significantly reduce the production time and cost.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the purine ring, potentially yielding dihydropurine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring, where halogenated reagents can introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed.
Substitution: Halogenated reagents like bromine or iodine in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in modulating biological pathways, including those involved in cell signaling and metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: The compound is used in the development of novel materials with specific properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound can bind to these targets, modulating their activity and thereby influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in purine metabolism, leading to changes in cellular processes.
Comparison with Similar Compounds
- N-[3-(2-methylimidazol-1-yl)propyl]-1,3-benzodioxole-5-sulfonamide
- 2-Amino-N-[3-(2-methylimidazol-1-yl)propyl]benzamide
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Comparison: N-[3-(2-methylimidazol-1-yl)propyl]-7H-purin-6-amine is unique due to its purine ring system, which is a fundamental component of nucleic acids. This distinguishes it from other similar compounds that may contain different heterocyclic systems, such as benzodioxole or pyrazole rings. The presence of the purine ring imparts specific biological activities and potential therapeutic applications that are distinct from those of other heterocyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
